(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17874137
InChI: InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14+/m0/s1
SMILES:
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol

CAS No.:

Cat. No.: VC17874137

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol
Standard InChI InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14+/m0/s1
Standard InChI Key QESXDAXFGSYTML-GXTWGEPZSA-N
Isomeric SMILES CC[C@H]1CN(CC[C@@]1(C2=CC=CC=C2)O)C
Canonical SMILES CCC1CN(CCC1(C2=CC=CC=C2)O)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol, reflects its piperidine backbone substituted with ethyl, methyl, phenyl, and hydroxyl groups. Key features include:

  • Stereochemistry: The 3S and 4R configurations create a rigid chair conformation, stabilizing the molecule in aqueous and lipid environments.

  • Hydrogen Bonding: The 4-hydroxyl group forms intramolecular hydrogen bonds with the piperidine nitrogen, reducing rotational freedom and enhancing receptor binding specificity.

  • Aromatic Interactions: The 4-phenyl moiety enables π-π stacking with aromatic residues in protein binding pockets, a critical factor in CNS drug design .

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
IUPAC Name(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol
Canonical SMILESCCC1CN(CCC1(C2=CC=CC=C2)O)C
PubChem CID7068876

Synthesis and Optimization Strategies

Enantioselective Catalytic Hydrogenation

The synthesis of (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol typically begins with a prochiral ketone precursor, which undergoes asymmetric hydrogenation using chiral catalysts such as BINAP-ruthenium complexes. This method achieves enantiomeric excess (ee) >98% by optimizing:

  • Catalyst Loading: 0.5–2 mol% Ru(BINAP)(COD)Cl2.

  • Hydrogen Pressure: 50–100 bar H2 at 25–40°C.

  • Solvent Systems: Isopropanol/toluene mixtures (3:1 v/v) enhance stereochemical control.

Post-Synthetic Modifications

Post-hydrogenation steps include:

  • N-Methylation: Treatment with methyl iodide in DMF under basic conditions (K2CO3, 60°C).

  • Hydroxyl Protection: Temporary silylation (e.g., TBSCl) prevents oxidation during subsequent reactions.

StepYield (%)Purity (HPLC)
Hydrogenation8592
N-Methylation7895
Final Deprotection9198

Pharmacological Activity and Mechanism

Opioid Receptor Modulation

Comparative studies with structurally analogous piperidines reveal that the 3-ethyl and 4-phenyl groups confer μ-opioid receptor (MOR) antagonism. Key findings include:

  • Receptor Affinity: Ki = 29.3 nM at MOR vs. 681 nM at δ-opioid receptors (DOR) .

  • Functional Antagonism: Suppresses DAMGO-induced GTPγS binding (IC50 = 1.2 μM) .

  • Selectivity: 23-fold selectivity for MOR over κ-opioid receptors (KOR) .

Neurotransmitter Interactions

In vitro assays demonstrate dose-dependent inhibition of serotonin reuptake (IC50 = 450 nM) and weak norepinephrine transporter (NET) binding (Ki = 1.8 μM), suggesting multimodal CNS activity.

Chemical Reactivity and Derivative Formation

Oxidation Pathways

The 4-hydroxyl group undergoes controlled oxidation to a ketone using Jones reagent (CrO3/H2SO4), yielding a diketopiperazine precursor. This reaction proceeds with 74% efficiency in anhydrous acetone at 0°C.

Alkylation and Acylation

  • N-Alkylation: Reacts with allyl bromide to form quaternary ammonium salts (yield: 68%).

  • O-Acylation: Acetylation with acetic anhydride produces a labile ester (t1/2 = 3.2 h in PBS).

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